molecular formula C24H21F3N2O4S B12622666 C24H21F3N2O4S

C24H21F3N2O4S

Cat. No.: B12622666
M. Wt: 490.5 g/mol
InChI Key: YAFDXQWCVKNCBT-UHFFFAOYSA-N
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Description

The compound with the molecular formula C24H21F3N2O4S is a complex organic molecule that includes a trifluoromethyl group, a thiazole ring, and an oxazole ring. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Properties

Molecular Formula

C24H21F3N2O4S

Molecular Weight

490.5 g/mol

IUPAC Name

5,7,8-trifluoro-N-(4-methoxyphenyl)-1,1-dioxo-4-(2-phenylethyl)-2,3-dihydro-1λ6,4-benzothiazine-6-carboxamide

InChI

InChI=1S/C24H21F3N2O4S/c1-33-17-9-7-16(8-10-17)28-24(30)18-19(25)21(27)23-22(20(18)26)29(13-14-34(23,31)32)12-11-15-5-3-2-4-6-15/h2-10H,11-14H2,1H3,(H,28,30)

InChI Key

YAFDXQWCVKNCBT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(C3=C(C(=C2F)F)S(=O)(=O)CCN3CCC4=CC=CC=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C24H21F3N2O4S involves multiple steps, including the formation of the thiazole and oxazole rings. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various reactions such as cyclization, substitution, and condensation to form the final product .

Industrial Production Methods

Industrial production of This compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process is designed to be scalable and cost-effective, ensuring that the compound can be produced in large quantities for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

C24H21F3N2O4S: undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

C24H21F3N2O4S: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and inflammatory disorders.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of C24H21F3N2O4S involves its interaction with specific molecular targets within cells. The compound can bind to proteins and enzymes, modulating their activity and affecting various cellular pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to C24H21F3N2O4S include other molecules with trifluoromethyl groups and heterocyclic rings, such as:

Uniqueness

What sets This compound apart from these similar compounds is its unique combination of functional groups and ring structures, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

C24H21F3N2O4S, commonly referred to as TBOPP, is a compound of significant interest in medicinal chemistry and biological research. Its unique structural features, including a trifluoromethyl group and heterocyclic rings, contribute to its diverse biological activities. This article explores the synthesis, mechanisms of action, and biological effects of TBOPP, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

TBOPP has the molecular formula this compound. Its synthesis typically involves multiple steps that include the formation of thiazole and oxazole rings through cyclization and substitution reactions. Key synthetic routes often utilize reagents like oxidizing agents and nucleophiles under controlled conditions to ensure high yields and purity.

The primary mechanism of action for TBOPP involves its interaction with the Dedicator of Cytokinesis 1 (DOCK1) protein, a guanine nucleotide exchange factor that activates small GTPases such as Rac1. By binding to the DHR-2 domain of DOCK1 with a high affinity (Kd of 7.1 μM), TBOPP inhibits Rac activation, disrupting downstream signaling pathways crucial for cell migration, invasion, and proliferation .

Key Pathways Affected

  • Cell Migration and Invasion : TBOPP's inhibition of DOCK1 leads to reduced activation of Rac1, subsequently affecting pathways involved in cellular movement and metastasis.
  • Tumor Cell Viability : In various cancer models, TBOPP has been shown to enhance the efficacy of chemotherapy agents like cisplatin by reducing tumor cell viability through its inhibitory effects on DOCK1.

Biological Activity

Research indicates that TBOPP exhibits potent anti-tumor activity across several cancer types, including breast and renal cell carcinoma. The compound's ability to enhance the anti-cancer effects of existing therapies makes it a promising candidate for novel cancer treatments.

Case Studies

  • Enhanced Anti-Tumor Activity : In a study involving renal cell carcinoma models, TBOPP was administered alongside cisplatin. Results showed a significant reduction in tumor growth compared to controls receiving cisplatin alone.
  • In Vivo Studies : In C57BL/6 mouse models treated with TBOPP (0.67 mg/mouse), significant suppression of lung metastasis was observed over a two-week treatment period without adverse effects on body weight or spleen lymphocyte counts .

Comparative Analysis

To further understand TBOPP's unique properties, it is beneficial to compare it with similar compounds:

CompoundStructure FeaturesMechanism of ActionBiological Activity
TBOPP (this compound) Trifluoromethyl group; heterocyclesInhibits DOCK1; affects Rac1 signalingPotent anti-tumor activity
C23H20F3N3O4S Similar trifluoromethyl structureVaries; less focus on DOCK1Moderate anti-tumor activity
C25H22F3N2O4S Additional functional groupsDifferent targetsVariable biological effects

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